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Compound of Interest

Compound Name: 2'-Bromo-5'-fluoroacetophenone

Cat. No.: B041415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the versatile synthetic intermediate, 2'-Bromo-5'-fluoroacetophenone. The information

presented herein is essential for the accurate identification, characterization, and quality control

of this compound in research and development settings, particularly within the pharmaceutical

and agrochemical industries. This document details predicted nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data, and anticipated mass spectrometry (MS)

fragmentation patterns. Furthermore, it outlines standardized experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2'-Bromo-
5'-fluoroacetophenone. This information is derived from the analysis of structurally similar

compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.6 Singlet 3H -COCH₃

~ 7.2 - 7.4 Multiplet 1H Ar-H

~ 7.5 - 7.7 Multiplet 1H Ar-H

~ 7.8 - 8.0 Multiplet 1H Ar-H

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 200 C=O

~ 160 (d, ¹JCF ≈ 250 Hz) C-F

~ 140 C-Br

~ 115 - 135 Ar-C

~ 30 -COCH₃

Predicted for a solution in CDCl₃.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group

3100 - 3000 Aromatic C-H Stretch

1700 - 1680 C=O (Aryl Ketone) Stretch

1600 - 1450 Aromatic C=C Stretch

1250 - 1100 C-F Stretch

700 - 550 C-Br Stretch
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Data for solid sample (e.g., KBr pellet or thin film).

Table 4: Expected Mass Spectrometry Fragmentation
m/z Fragment Ion

216/218 [M]⁺ (Molecular ion with Br isotopes)

201/203 [M - CH₃]⁺

183/185 [M - COCH₃]⁺

155/157 [M - COCH₃ - CO]⁺

104 [C₇H₄F]⁺

75 [C₆H₃]⁺

Based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 2'-Bromo-5'-fluoroacetophenone for ¹H NMR (20-50

mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2'-Bromo-5'-fluoroacetophenone with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

Data Acquisition:

Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty spectrometer to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

Ionization (Electron Ionization - EI):

The sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing the relative intensity of ions at

different m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a chemical compound like 2'-Bromo-5'-fluoroacetophenone.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2'-Bromo-5'-
fluoroacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041415#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-
fluoroacetophenone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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